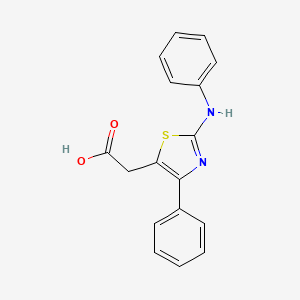(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid
CAS No.: 91234-01-4
Cat. No.: VC5486610
Molecular Formula: C17H14N2O2S
Molecular Weight: 310.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91234-01-4 |
|---|---|
| Molecular Formula | C17H14N2O2S |
| Molecular Weight | 310.37 |
| IUPAC Name | 2-(2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid |
| Standard InChI | InChI=1S/C17H14N2O2S/c20-15(21)11-14-16(12-7-3-1-4-8-12)19-17(22-14)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,18,19)(H,20,21) |
| Standard InChI Key | PXJWQRNWNJPWPS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
(2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid features a thiazole ring substituted at the 2-position with an aniline group and at the 4-position with a phenyl group, while the 5-position is linked to an acetic acid moiety. The compound’s IUPAC name, 2-(2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid, reflects this arrangement. Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 91234-01-4 |
| Molecular Formula | |
| Molecular Weight | 310.37 g/mol |
| Solubility | Not fully characterized |
| Melting Point | Data unavailable |
The thiazole core contributes to the compound’s planar aromaticity, while the acetic acid group enhances water solubility relative to purely hydrophobic analogs.
Structural Analogues and Homology
Structurally related compounds, such as 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, have been extensively studied for their CDK inhibitory activity. For example, the derivative 12u (5-cyano-2-anilino-4-(4-methylthiazol-5-yl)pyrimidine) shares critical features with (2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid, including the aniline-thiazole pharmacophore . These analogs exhibit nanomolar inhibition of CDK9, a kinase involved in transcriptional regulation, underscoring the therapeutic potential of this structural class .
Synthesis and Preparation
General Thiazole Synthesis Strategies
While no explicit synthesis route for (2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid is documented, thiazole derivatives are typically synthesized via:
-
Condensation Reactions: Between thioamides/thioesters and α-halo ketones or aldehydes.
-
Hantzsch Thiazole Synthesis: Reaction of α-halo ketones with thioureas.
-
Post-Functionalization: Electrophilic aromatic substitution or nucleophilic additions to preformed thiazole rings.
For example, the synthesis of 12u involved microwave-assisted coupling of phenylguanidines with enaminones, followed by Friedel–Crafts acylation to introduce the thiazole substituents . Similar methodologies could theoretically be adapted for (2-anilino-4-phenyl-1,3-thiazol-5-yl)acetic acid by substituting acetic acid precursors at the 5-position.
Challenges in Acetic Acid Moiety Incorporation
Introducing the acetic acid group at the thiazole’s 5-position likely requires protecting group strategies to prevent side reactions. A plausible pathway involves:
-
Bromination of a preformed thiazole intermediate.
-
Suzuki–Miyaura coupling with a phenylboronic acid.
-
Hydrolysis of a nitrile or ester group to yield the carboxylic acid .
Biological Activity and Research Findings
Comparative Activity of Thiazole Derivatives
| Compound | Target | IC | Selectivity (vs. CDK2) |
|---|---|---|---|
| 12u | CDK9 | 7 nM | >80-fold |
| R-Roscovitine | CDK2/CDK9 | 100–800 nM | <10-fold |
| (2-Anilino-4-phenyl-1,3-thiazol-5-yl)acetic Acid* | Hypothetical CDK9 | – | – |
*Predicted based on structural homology .
Antimicrobial and Antifungal Activity
Thiazole derivatives are known for broad-spectrum antimicrobial effects. While specific studies on this compound are lacking, its structural similarity to antifungal agents like abafungin suggests potential utility against pathogens such as Candida albicans.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume